2-Azido-1,1-dimethoxyethane
Overview
Description
2-Azido-1,1-dimethoxyethane is a useful research compound. Its molecular formula is C4H9N3O2 and its molecular weight is 131.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Handling Precautions : 2-Azido-1,1-dimethoxyethane can be prepared by reacting 1-chloro-2,2-dimethoxyethane with sodium azide. It is a colorless liquid, soluble in most organic solvents. Due to its potentially explosive nature, it must be handled with extreme caution, preferably in a fume hood and at low temperatures under an inert atmosphere (Langer, 2008).
Intermediate in Pomeranz‐Fritsch Reaction : 2-Azido-1,1-dimethoxyethane is used in the synthesis of dimethyl α-arylimino-, α-alkylamino-, and α-carbodiimido-acetals, important intermediates for the Pomeranz‐Fritsch reaction, which is a method for synthesizing isoquinolines (Katritzky, Yang, & Cundy, 1994).
Solvent in Schmidt Reactions : Dimethoxyethane, a related compound, is used as a solvent for Schmidt reactions, which are useful for converting ketones and β-ketoesters into amides and amidoesters. This application offers an alternative to hazardous chlorinated solvents (Gálvez, Moreno-Mañas, Sebastián, & Vallribera, 1996).
Synthesis of Pyrrolidines, Pyrroles, and Indoles : The compound is used in the synthesis of 2-alkylidene-4-methoxypyrrolidines, functionalized pyrroles, and indoles through a process involving condensation with silyl enol ethers followed by reductive cyclization (Bellur, Görls, & Langer, 2005).
In Catalytic Etherification : 1,2-Dimethoxyethane, a structurally similar compound, is used in the acid-catalyzed synthesis of methyl ethers from biomass-derived hydroxyl compounds (Che, Lu, Si, & Xu, 2015).
properties
IUPAC Name |
2-azido-1,1-dimethoxyethane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c1-8-4(9-2)3-6-7-5/h4H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOZJWABAGSZMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN=[N+]=[N-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-1,1-dimethoxyethane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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